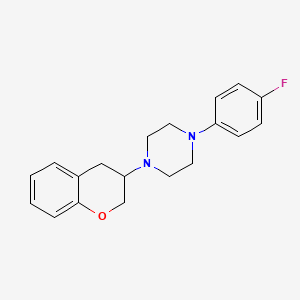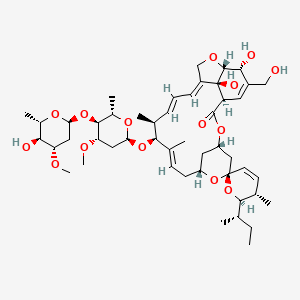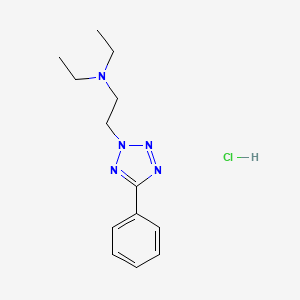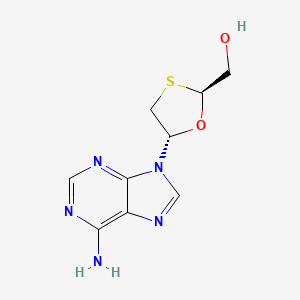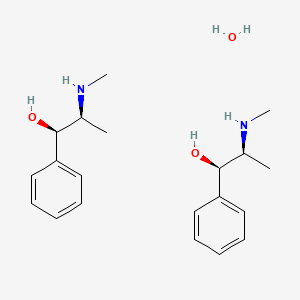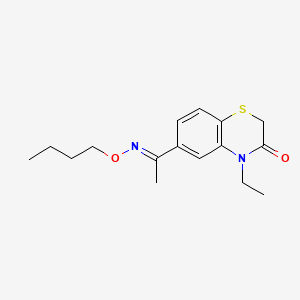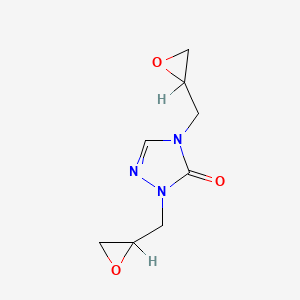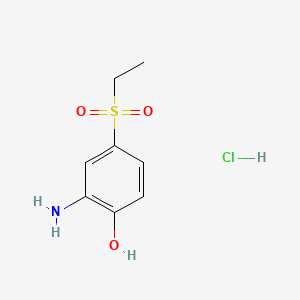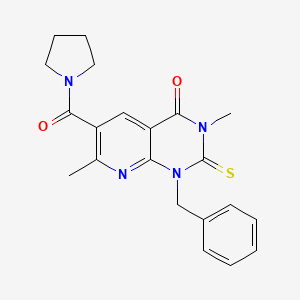
N,N-dimethyl-1-phenyl-3,4-dihydro-3-isoquinolinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina es un compuesto orgánico complejo que pertenece a la clase de las isoquinolinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenilo, un grupo dimetilamino y una unidad dihidroisoquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de Povarov, que es una reacción de cicloadición entre una anilina, un aldehído y un alqueno. Las condiciones de reacción a menudo requieren el uso de catalizadores como los ácidos de Lewis para facilitar el proceso de cicloadición .
Métodos de Producción Industrial
En un entorno industrial, la producción de N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina puede implicar reactores de lotes a gran escala donde los reactivos se combinan bajo condiciones controladas de temperatura y presión. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir la unidad dihidroisoquinolina en una estructura de isoquinolina.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles) en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de isoquinolina, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina tiene una amplia gama de aplicaciones en la investigación científica:
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina involucra su interacción con varios objetivos moleculares y vías. El compuesto puede unirse a receptores o enzimas específicos, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas involucradas en la síntesis de neurotransmisores, afectando así las funciones neurológicas .
Comparación Con Compuestos Similares
Compuestos Similares
N,N-dimetil-4-(3-fenil-5,6-dihidro-1,4-dioxan-2-il)anilina: Este compuesto comparte un motivo estructural similar pero difiere en la presencia de un anillo de dioxano.
4-(2,3-dihidro-1,3-dimetil-1H-bencimidazol-2-il)-N,N-dimetil-anilina: Otro compuesto relacionado con un anillo de benzimidazol en lugar de una unidad de isoquinolina.
Singularidad
N,N-dimetil-1-fenil-3,4-dihidro-3-isoquinolinemetilamina es única debido a su combinación específica de grupos funcionales y su potencial para una reactividad química diversa. Su estructura permite diversas modificaciones, convirtiéndola en un compuesto versátil en la química sintética y la investigación farmacéutica.
Propiedades
Número CAS |
83658-09-7 |
|---|---|
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C18H20N2/c1-20(2)13-16-12-15-10-6-7-11-17(15)18(19-16)14-8-4-3-5-9-14/h3-11,16H,12-13H2,1-2H3 |
Clave InChI |
WTFVMCVOOBSICY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




